Cas no 28812-09-1 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl)
![7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl structure](https://fr.kuujia.com/scimg/cas/28812-09-1x500.png)
28812-09-1 structure
Nom du produit:7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
Numéro CAS:28812-09-1
Le MF:C24H26O7
Mégawatts:426.459047794342
CID:278832
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (2Z)- (9CI)
- 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6
- 2-Butenoicacid, 2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (Z)-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran, 2-butenoicacid deriv.
- Andelin
- Crotonic acid, 2-methyl-, 6-ester with7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one3-methylcrotonate, (Z)-(-)- (8CI)
- CID 101306694
- [Z,(-)]-2-Methyl-2-butenoic acid 7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-yl ester
- 7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
-
- Piscine à noyau: 1S/C24H26O7/c1-7-14(4)23(27)30-21-16-11-15-8-9-19(25)28-17(15)12-18(16)31-24(5,6)22(21)29-20(26)10-13(2)3/h7-12,21-22H,1-6H3/b14-7-
- La clé Inchi: MUBXKIDUHCCWJE-AUWJEWJLSA-N
- Sourire: O1C2C=C3C(C=CC(=O)O3)=CC=2C(C(C1(C)C)OC(/C=C(\C)/C)=O)OC(/C(=C\C)/C)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 6
- Complexité: 831
- Surface topologique des pôles: 88.1
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Littérature connexe
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
28812-09-1 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl) Produits connexes
- 878714-40-0(3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID)
- 2034238-66-7(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
- 1227600-52-3(3-chloro-2-methoxy-1H-pyridin-4-one)
- 2228720-84-9(2-(azetidin-3-yl)methyl-3-fluoropyridine)
- 4830-83-5(N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)
- 120277-15-8(4-(Bromomethyl)-2-methoxypyridine)
- 1339788-74-7(5-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1049554-69-9(N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 56601-42-4(Cyclopropyl isothiocyanate)
- 2228558-27-6(5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
